3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4S/c11-10(12,13)7-3-1-2-6(4-7)5-18-9-15-8(14)16-17-9/h1-4H,5H2,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEZMVBYRDSPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 5-Amino-1H-1,2,4-triazole
The triazole core is prepared via cyclocondensation of thiosemicarbazide with formic acid under reflux (120°C, 6–8 hours), yielding 5-amino-1H-1,2,4-triazole with >85% purity.
Step 2: Sulfanyl Group Functionalization
5-Amino-1H-1,2,4-triazole reacts with 3-(trifluoromethyl)benzyl chloride in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate (2.5 equiv) acts as a base to deprotonate the triazole, facilitating nucleophilic substitution at the sulfur atom.
Reaction Conditions:
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Solvent: DMF
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Temperature: 80°C
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Yield: 68–72%
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Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether 1:3)
Limitations:
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Regioselectivity challenges due to competing N-substitution.
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Requires rigorous moisture control to prevent hydrolysis of benzyl chloride.
Photocatalytic [3+2] Cycloaddition
Adapted from regioselective triazole synthesis, this method employs visible-light catalysis to enhance efficiency.
Procedure
A mixture of sydnone derivative (1.0 equiv) and 3-(trifluoromethyl)benzyl thiol (2.0 equiv) is reacted in N-methylpyrrolidone (NMP) with 4-CzIPN (1 mol%) as a photocatalyst. Triethylamine (3.0 equiv) is added to scavenge acids, and the reaction is irradiated with blue LEDs (20 W, 24 hours).
Key Advantages:
-
Regioselectivity >95% for the 1,2,4-triazole isomer.
Optimization Insights:
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Excess thiol (2.0 equiv) minimizes disulfide byproducts.
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NMP enhances solubility of hydrophobic intermediates.
Hydrazinolysis-Mediated Cyclization
This one-pot method leverages hydrazine derivatives to form the triazole ring and sulfanyl group concurrently.
Reaction Scheme
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Hydrazine Formation: 3-(Trifluoromethyl)benzyl mercaptan reacts with hydrazine hydrate (2.0 equiv) in ethanol at 60°C for 4 hours.
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Cyclization: The resulting hydrazine intermediate is treated with cyanogen bromide (1.2 equiv) in acetic acid, inducing cyclization to the triazole core.
Conditions:
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Solvent: Ethanol/Acetic Acid (1:1)
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Temperature: 60°C → 100°C (gradient)
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Yield: 65–70%
Characterization Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, Ar-H), 4.52 (s, 2H, SCH₂), 5.31 (s, 2H, NH₂).
Industrial-Scale Continuous Flow Synthesis
Patented methods for analogous triazoles have been adapted for large-scale production.
Process Overview
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Continuous Cyclization: A microreactor system delivers 5-amino-1H-1,2,4-triazole and 3-(trifluoromethyl)benzyl chloride in DMF at 100°C with a residence time of 10 minutes.
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In-Line Purification: Reactive extraction using water/ethyl acetate partitions impurities, yielding >90% pure product.
Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Sub. | 68–72 | 85–90 | Moderate | Simplicity |
| Photocatalytic | 62–65 | 95–98 | High | Regioselectivity |
| Hydrazinolysis | 65–70 | 80–85 | Low | One-pot synthesis |
| Continuous Flow | 75–80 | 90–92 | Industrial | High throughput |
Critical Parameter Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimalarial Activity
Research has indicated that triazole derivatives can serve as promising candidates for antimalarial drug development. A study synthesized a series of 1H-1,2,4-triazole derivatives, including those with trifluoromethyl substitutions. These compounds were evaluated for their inhibitory effects on dihydropteroate synthase, an essential enzyme in the malaria parasite Plasmodium falciparum. Trifluoromethyl-substituted derivatives showed enhanced activity compared to their unsubstituted counterparts, indicating the potential of compounds like 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine in this therapeutic area .
Antifungal Activity
The antifungal properties of triazole derivatives have been widely studied due to their effectiveness against various fungal strains. Compounds containing the triazole moiety have demonstrated superior efficacy against Candida species when compared to traditional antifungals like fluconazole. For instance, a series of novel pyridine-3-sulfonamide derivatives with triazole substituents were synthesized and evaluated for antifungal activity. Some exhibited minimum inhibitory concentrations (MIC) ≤ 25 µg/mL against Candida albicans, showcasing the potential for new antifungal treatments .
Anticancer Activity
The anticancer potential of triazole-containing compounds is another area of active research. Studies have shown that certain 1,2,4-triazole derivatives can inhibit cell growth across various cancer cell lines. For example, a recent investigation demonstrated that specific triazole compounds had IC50 values ranging from 1.02 to 74.28 μM against six different cancer cell lines . The structural features of this compound may enhance its anticancer properties by promoting interactions with DNA or proteins involved in cancer progression.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Amino-1H-1,2,4-triazole | Structure | Basic structure without substitutions |
| 3-Benzylthio-1H-1,2,4-triazole | Structure | Lacks trifluoromethyl group |
| 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole | Structure | Contains trifluoromethyl but no benzyl group |
The unique combination of the trifluoromethyl group and sulfanyl linkage in this compound enhances its biological activity compared to structurally similar compounds lacking these features.
Mechanism of Action
The mechanism of action of 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The 1,2,4-triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
A systematic comparison with structurally related 1,2,4-triazole derivatives reveals key differences in substituents and their biological implications:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-halogenated analogues (e.g., 3-benzylsulfanyl derivatives) but reduces it compared to dichlorophenyl-containing variants .
- Hydrogen Bonding : The -NH₂ group at position 5 facilitates intermolecular N–H···N hydrogen bonding, as observed in crystal structures . In contrast, pyridinyl or oxadiazolyl substituents (e.g., ) may alter hydrogen-bonding networks due to aromatic π-interactions .
- Solubility : Pyridinyl-substituted derivatives (e.g., ) exhibit improved aqueous solubility compared to trifluoromethylated compounds, which are more lipophilic .
Research Findings and Data Tables
Table 1: Crystallographic Data Comparison
Biological Activity
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine is a heterocyclic compound with a triazole ring that exhibits diverse biological activities. Its unique structure, which includes a trifluoromethylbenzyl group and a sulfanyl linkage, enhances its chemical properties and biological efficacy. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, agrochemicals, and materials science.
- Molecular Formula : C₁₀H₉F₃N₄S
- Molecular Weight : 274.27 g/mol
- Melting Point : 136°C - 138°C
The presence of the triazole ring allows for various chemical reactions, including nucleophilic substitutions and cycloaddition reactions. The trifluoromethyl group contributes to lipophilicity, facilitating cell membrane penetration, while the sulfanyl group can undergo oxidation and reduction reactions.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. The mechanism of action typically involves inhibition of fungal and bacterial enzymes essential for cell wall synthesis. For instance, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various pathogens:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antifungal against Candida species | |
| 1,2,4-Triazole derivatives | Antibacterial against E. coli |
Anticancer Activity
The triazole ring has been linked to increased antiproliferative activity in cancer cell lines. For example, a study demonstrated that triazole-containing compounds exhibited lower IC50 values compared to their non-triazole counterparts:
- IC50 Values :
This suggests that the triazole moiety enhances biological activity by stabilizing interactions with target proteins involved in cell proliferation.
Agrochemical Potential
The compound is also being explored for its potential as an agrochemical agent. Its structural features may confer activity against various pests and pathogens in agricultural settings. Preliminary studies indicate promising results in terms of efficacy against common agricultural pests.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes critical for microbial metabolism.
- Cell Membrane Penetration : The trifluoromethyl group enhances the lipophilicity of the compound, aiding in cellular uptake.
This dual mechanism allows the compound to disrupt key biochemical pathways in target organisms.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated various triazole derivatives against bacterial strains. The results indicated that compounds similar to this compound displayed significant antibacterial activity with varying degrees of potency based on structural modifications .
Cancer Cell Line Evaluation
In vitro studies assessed the antiproliferative effects of triazole derivatives on several cancer cell lines (e.g., HeLa and CEM). The findings revealed that modifications to the triazole structure could enhance cytotoxicity significantly .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 3-(trifluoromethyl)benzyl chloride and 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃). The reaction is typically conducted in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 6–12 hours. Post-synthesis purification involves column chromatography or recrystallization .
Q. How is the compound structurally characterized after synthesis?
- Methodological Answer : Characterization employs spectroscopic techniques:
- ¹H/¹³C NMR : To confirm the integration of aromatic protons and trifluoromethyl groups.
- Mass Spectrometry (MS) : For molecular weight verification.
- Elemental Analysis : To validate purity and stoichiometry.
- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., 81.05° between triazole and benzene rings in analogs) .
Q. What are the known biological activities of this compound?
- Methodological Answer : Structural analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) exhibit antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption or enzyme inhibition. Bioassays include broth microdilution and time-kill studies .
Advanced Research Questions
Q. How do microwave-assisted synthesis techniques improve the yield and efficiency of this compound?
- Methodological Answer : Microwave irradiation reduces reaction times (from 12 hours to 30 minutes) and increases yields (by 15–20%) compared to conventional heating. This method enhances energy transfer and reduces side reactions, as demonstrated in analogs .
Q. What challenges arise in crystallizing this compound for X-ray studies?
- Methodological Answer : The trifluoromethyl group introduces steric hindrance and polarity, complicating crystal packing. Slow evaporation from DMSO/water mixtures at 4°C improves crystal quality. Dihedral angles between aromatic rings in analogs (e.g., 81.05°) highlight conformational rigidity .
Q. How does the trifluoromethyl substitution impact biological activity compared to other substituents (e.g., fluoro or chloro)?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP: ~2.5) and metabolic stability, improving bioavailability. In analogs, replacing fluorine with trifluoromethyl increases antimicrobial potency by 4-fold due to stronger hydrophobic interactions with target enzymes .
Q. What methodological approaches are used to study interactions between this compound and biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) to bacterial enzymes.
- Molecular Dynamics Simulations : Predict binding modes to active sites (e.g., FabA in P. aeruginosa).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
Data Contradictions and Resolution
Q. Are there conflicting reports on the solubility and stability of this compound under physiological conditions?
- Analysis : Solubility data for analogs vary (e.g., 18.1 µg/mL at pH 7.4 in PubChem vs. 25 µg/mL in independent studies). Contradictions arise from assay conditions (buffer composition, temperature). Methodological standardization (e.g., shake-flask method with PBS) is recommended .
Q. How do researchers reconcile discrepancies in reported biological efficacy across structural analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., trifluoromethyl vs. chloro) and correlate changes with bioactivity. Statistical tools (e.g., multivariate regression) identify critical parameters (e.g., Hammett σ values) influencing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
